molecular formula C10H10N4O3 B2929865 Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2413896-71-4

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2929865
CAS No.: 2413896-71-4
M. Wt: 234.215
InChI Key: ZUECHJKAQIWFIR-UHFFFAOYSA-N
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Description

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications .

This compound stands out due to its unique carbamoyl group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-17-10(16)7-4-13-14-5-6(8(11)15)3-12-9(7)14/h3-5H,2H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECHJKAQIWFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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